Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Overview
Description
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester is a complex organic compound that combines the structural features of phenothiazine and thiadiazole. Phenothiazine is a tricyclic compound known for its diverse pharmacological properties, while thiadiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester typically involves the reaction of phenothiazine derivatives with thiadiazole derivatives under specific conditions. One common method involves the reaction of 10-phenothiazinecarbothioic acid with 5-methyl-[1,3,4]thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the phenothiazine ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both phenothiazine and thiadiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of phenothiazine and thiadiazole.
Scientific Research Applications
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, and DNA intercalation.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation by blocking cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Chlorpromazine, Promethazine.
Thiadiazole Derivatives: Acetazolamide, Methazolamide.
Uniqueness
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester is unique due to its combined structural features of phenothiazine and thiadiazole, which confer distinct chemical and biological properties. Unlike other phenothiazine or thiadiazole derivatives, this compound exhibits a broader spectrum of biological activities and enhanced ability to cross cellular membranes .
Properties
IUPAC Name |
S-(5-methyl-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-10-17-18-15(21-10)23-16(20)19-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWBJWIPQQIPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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